molecular formula C37H46N6O7S2 B8699675 2-Oxa-4,7,12-triazatridecan-13-oic acid, 10-hydroxy-5-(1-methylethyl)-1-(2-(4-morpholinyl)-4-thiazolyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))- CAS No. 165315-01-5

2-Oxa-4,7,12-triazatridecan-13-oic acid, 10-hydroxy-5-(1-methylethyl)-1-(2-(4-morpholinyl)-4-thiazolyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))-

Cat. No.: B8699675
CAS No.: 165315-01-5
M. Wt: 750.9 g/mol
InChI Key: BGDNDPKTTTWGLX-XGKFQTDJSA-N
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Description

2-Oxa-4,7,12-triazatridecan-13-oic acid, 10-hydroxy-5-(1-methylethyl)-1-(2-(4-morpholinyl)-4-thiazolyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))- is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the morpholine ring: This step may involve nucleophilic substitution reactions where a halogenated precursor reacts with morpholine.

    Esterification: The final esterification step can be carried out using standard esterification techniques, such as the reaction of carboxylic acids with alcohols in the presence of a dehydrating agent like sulfuric acid.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and thiazole groups.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: Nucleophilic substitution reactions may occur at various positions, especially where halogens or other leaving groups are present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be investigated for its potential as a biochemical probe or as a precursor to biologically active molecules.

Medicine

The compound could be explored for its pharmacological properties, including potential therapeutic applications in treating diseases.

Industry

In industrial applications, it might be used in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Participating in redox reactions: Altering cellular redox states.

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-4,7,12-triazatridecan-13-oic acid derivatives: Compounds with similar core structures but different substituents.

    Thiazole-containing compounds: Molecules that feature the thiazole ring.

    Morpholine derivatives: Compounds that include the morpholine ring.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

CAS No.

165315-01-5

Molecular Formula

C37H46N6O7S2

Molecular Weight

750.9 g/mol

IUPAC Name

(2-morpholin-4-yl-1,3-thiazol-4-yl)methyl N-[(2S)-1-[[(2S,4S,5S)-4-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C37H46N6O7S2/c1-25(2)33(42-37(47)49-21-29-23-51-35(40-29)43-13-15-48-16-14-43)34(45)39-28(17-26-9-5-3-6-10-26)19-32(44)31(18-27-11-7-4-8-12-27)41-36(46)50-22-30-20-38-24-52-30/h3-12,20,23-25,28,31-33,44H,13-19,21-22H2,1-2H3,(H,39,45)(H,41,46)(H,42,47)/t28-,31-,32-,33-/m0/s1

InChI Key

BGDNDPKTTTWGLX-XGKFQTDJSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)OCC4=CSC(=N4)N5CCOCC5

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)OCC4=CSC(=N4)N5CCOCC5

Origin of Product

United States

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